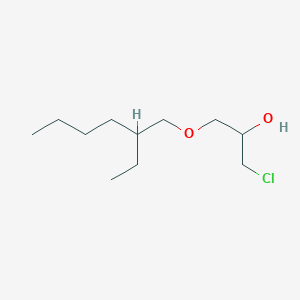
1-Chloro-3-(2-ethyl-hexyloxy)-propan-2-ol
Cat. No. B8757651
M. Wt: 222.75 g/mol
InChI Key: VQMJOZXWGXOUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786067B2
Procedure details


To a flame dried, 500 mL round bottomed flask equipped with an addition funnel charged with epichlorohydrin (15.62 g, 0.17 moles), is added 2-ethylhexanol (16.5 g, 0.127 moles) and stannic chloride (0.20 g, 0.001 moles). The reaction is kept under an argon atmosphere and warmed to 90° C. using an oil bath. Epichlorohydrin is dripped into the stirring solution over 60 minutes followed by stirring at 90° C. for 18 hours. The reaction is fitted with a vacuum distillation head and 1-chloro-3-(2-ethyl-hexyloxy)-propan-2-ol is distilled under 0.2 mm Hg. The 1-chloro-3-(2-ethyl-hexyloxy)-propan-2-ol (4.46 g, 0.020 moles) is dissolved in tetrahydrofuran (50 mL) and stirred at room temperature under an argon atmosphere. To the stirring solution is added potassium tert-butoxide (2.52 g, 0.022 moles) and the suspension is stirred at room temperature for 18 hours. The reaction is then evaporated to dryness, residue dissolved in hexanes and washed with water (100 mL). The hexanes phase is separated, dried with Na2SO4, filtered and evaporated to dryness to yield the crude 2-ethylhexyl glycidyl ether, which can be further purified by vacuum distillation.


[Compound]
Name
stannic chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
C(C1OC1)Cl.C(C(CCCC)CO)C.Cl[CH2:16][CH:17]([OH:28])[CH2:18][O:19][CH2:20][CH:21]([CH2:26][CH3:27])[CH2:22][CH2:23][CH2:24][CH3:25].CC(C)([O-])C.[K+]>O1CCCC1>[CH2:18]([O:19][CH2:20][CH:21]([CH2:26][CH3:27])[CH2:22][CH2:23][CH2:24][CH3:25])[CH:17]1[O:28][CH2:16]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Two
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CO)CCCC
|
[Compound]
|
Name
|
stannic chloride
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(COCC(CCCC)CC)O
|
Step Five
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(COCC(CCCC)CC)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 90° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a flame dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
500 mL round bottomed flask equipped with an addition funnel
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under 0.2 mm Hg
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature under an argon atmosphere
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension is stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is then evaporated to dryness, residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in hexanes
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexanes phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
